Cas no 1428349-86-3 (N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide)

N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative characterized by its unique structural features, including a methoxyphenoxybutynyl linker and a dimethylthiazole carboxamide moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its modular design, which allows for further functionalization. The presence of the thiazole ring contributes to its stability and bioactivity, while the alkyne linker offers versatility in conjugation chemistry. Its well-defined molecular structure ensures reproducibility in synthetic applications, making it a valuable candidate for exploratory studies in medicinal chemistry and material science.
N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide structure
1428349-86-3 structure
Product Name:N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide
CAS No:1428349-86-3
MF:C17H18N2O3S
MW:330.401422977448
CID:5901637
PubChem ID:71802921
Update Time:2025-06-14

N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide
    • 1428349-86-3
    • F6412-1443
    • N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide
    • AKOS024554643
    • N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
    • VU0547685-1
    • N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
    • Inchi: 1S/C17H18N2O3S/c1-12-16(23-13(2)19-12)17(20)18-10-6-7-11-22-15-9-5-4-8-14(15)21-3/h4-5,8-9H,10-11H2,1-3H3,(H,18,20)
    • InChI Key: GCBZQPMEWIPLKZ-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC(C)=C1C(NCC#CCOC1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 330.10381361g/mol
  • Monoisotopic Mass: 330.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 88.7Ų

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Additional information on N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide

Comprehensive Overview of N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS No. 1428349-86-3)

N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS No. 1428349-86-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The compound belongs to the thiazole carboxamide family, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry. Its molecular structure combines a 2,4-dimethyl-1,3-thiazole core with a but-2-yn-1-yl linker and a 2-methoxyphenoxy substituent, making it a promising candidate for further exploration in drug discovery and development.

Recent studies highlight the growing interest in thiazole derivatives as key building blocks for designing novel therapeutics. The 2,4-dimethyl-1,3-thiazole-5-carboxamide moiety, in particular, has been associated with antimicrobial, anti-inflammatory, and anticancer properties. Researchers are actively investigating the compound's mechanism of action, with a focus on its potential interactions with enzymatic targets such as kinases and proteases. This aligns with current trends in precision medicine, where small-molecule inhibitors like N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide are being explored for targeted therapies.

From a synthetic chemistry perspective, the compound's alkynyl linker (but-2-yn-1-yl) offers versatility for further functionalization, enabling the development of derivatives with tailored properties. This feature is particularly relevant in the context of fragment-based drug design (FBDD), a popular strategy in modern drug discovery. The 2-methoxyphenoxy group may contribute to improved pharmacokinetic profiles, such as enhanced solubility or membrane permeability, addressing common challenges in lead optimization.

In agrochemical applications, thiazole carboxamides have demonstrated efficacy as fungicides and plant growth regulators. While specific data on CAS No. 1428349-86-3 in this domain remains limited, its structural analogs show promise in combating resistant strains of agricultural pathogens. This resonates with the global push for sustainable crop protection solutions, a topic frequently searched in conjunction with novel agrochemical compounds.

The compound's CAS registry number (1428349-86-3) serves as a critical identifier for researchers navigating chemical databases and patent literature. Analytical characterization of N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm its purity and structural integrity. These methodologies are frequently queried by synthetic chemists seeking compound characterization protocols.

Ongoing research into heterocyclic carboxamides like this compound intersects with several trending topics in chemical biology, including PROTAC technology and covalent inhibitor design. The alkyne functionality present in the molecule may enable click chemistry applications, a technique widely discussed in bioconjugation and chemical probe development circles. Such interdisciplinary connections enhance the compound's relevance in both academic and industrial settings.

From a safety and handling perspective, proper storage conditions for CAS No. 1428349-86-3 should follow general guidelines for organic compounds, with attention to moisture sensitivity and thermal stability. While not classified as hazardous under standard regulations, researchers should consult material safety data sheets (MSDS) for specific handling recommendations, a common practice reflected in searches for chemical handling best practices.

The intellectual property landscape surrounding thiazole carboxamide derivatives continues to evolve, with numerous patents filed for related structures in recent years. This underscores the commercial potential of N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide and its analogs, particularly in addressing unmet medical needs. Patent searches combining thiazole with carboxamide or alkynyl linker frequently appear in pharmaceutical industry research queries.

Future directions for this compound may include structure-activity relationship (SAR) studies to optimize its biological profile, formulation development for potential therapeutic applications, and investigation of its environmental fate in agrochemical contexts. These research avenues align with current scientific priorities in green chemistry and rational drug design, topics that consistently rank high in academic search trends.

In summary, N-4-(2-methoxyphenoxy)but-2-yn-1-yl-2,4-dimethyl-1,3-thiazole-5-carboxamide represents an intriguing chemical entity with multifaceted potential across life sciences. Its structural complexity and modular design make it a valuable subject for continued investigation, particularly in the context of developing next-generation small molecule therapeutics and eco-friendly crop protection agents. As research progresses, this compound may emerge as a key player in addressing contemporary challenges in health and agriculture.

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